4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine is a complex heterocyclic compound that belongs to the class of thieno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents.
Thieno[3,4-b]pyridine derivatives: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological activities.
Uniqueness
4-Chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H25ClN2O2S |
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Molecular Weight |
405.0 g/mol |
IUPAC Name |
4-chloro-2-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-(2-methylbutyl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C21H25ClN2O2S/c1-6-12(3)10-15-13(4)27-21-18(15)19(22)23-20(24-21)14-8-9-16(26-7-2)17(11-14)25-5/h8-9,11-12H,6-7,10H2,1-5H3 |
InChI Key |
KHZYOKOAXKIQQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=C(SC2=C1C(=NC(=N2)C3=CC(=C(C=C3)OCC)OC)Cl)C |
Origin of Product |
United States |
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